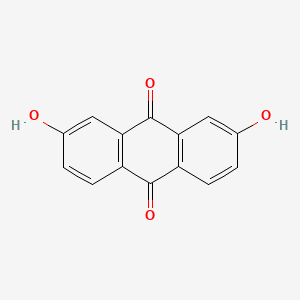
2,7-Dihydroxyanthracene-9,10-dione
説明
2,7-Dihydroxyanthracene-9,10-dione is a chemical compound related to the anthracene-9,10-dione series. It has been studied for various applications, including its potential as an anticancer agent and in organic semiconductors.
Synthesis Analysis
- 2,7-Dihydroxyanthracene-9,10-dione and related derivatives can be synthesized through different methods. For instance, a series of 2,6-bis(omega-aminoalkanamido)anthracene-9,10-diones, related to the compound, were synthesized by treating bis(omega-haloalkanamido) derivatives with secondary amines (Agbandje et al., 1992).
Molecular Structure Analysis
- The molecular structure of derivatives of 2,7-Dihydroxyanthracene-9,10-dione has been examined using methods like X-ray crystallography. For example, the crystal structure of trans-9,10-Dihydroxy-9,10-diphenyl-9,10-dihydroanthracene and its molecular complex with methanol was determined (Toda et al., 1985).
Chemical Reactions and Properties
- Compounds in the anthracene-9,10-dione series, including 2,7-Dihydroxyanthracene-9,10-dione, exhibit interesting chemical reactions. Their interactions with DNA and their potential as anticancer agents have been explored (Agbandje et al., 1992).
Physical Properties Analysis
- The physical properties of related compounds, such as crystal structures and hydrogen bonding patterns, have been studied. For example, the physical structure of trans-9,10-Dihydroxy-9,10-diphenyl-9,10-dihydroanthracene in its complex forms has been analyzed (Toda et al., 1985).
Chemical Properties Analysis
- The chemical properties, including reactivity and potential biological activities, are key areas of interest. The study by Agbandje et al. (1992) investigates the DNA-binding properties and in vitro cytotoxicity, providing insights into the chemical behavior of these compounds (Agbandje et al., 1992).
科学的研究の応用
Anticancer Drug Intermediates
2,7-Dihydroxyanthracene-9,10-dione and its derivatives have been extensively studied for their potential applications in the synthesis of anticancer drugs. For instance, the synthesis of N,N′-(2,2′-(5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl)bis(ethane-2,1-diyl))diisonicotinamide as an intermediate for anticancer drugs highlights the compound's relevance in drug development. This compound was synthesized through a series of reactions including condensation, oxidation, and acylation, achieving a yield of 60.0% (Bao Xiu-rong, 2009).
Organic Semiconductors
The compound's application extends beyond pharmacology into materials science, particularly in the development of organic semiconducting molecules. For example, new anthracene-containing conjugated molecules synthesized through Stille coupling reaction have demonstrated significant potential for use in organic thin film transistors (OTFTs), showcasing high charge carrier mobilities without the need for thermal annealing. This indicates the compound's utility in creating densely covered surfaces for carrier transport channels, which are crucial for high-performance OTFTs (S. Bae et al., 2010).
Cytotoxicity Studies
In the realm of cytotoxicity, aminoanthraquinones synthesized from 1,4-dihydroxyanthraquinone through methylation, reduction, and acylation have shown strong cytotoxicity towards cancer cell lines such as MCF-7 and Hep-G2. This underscores the compound's potential as a basis for developing anticancer agents, further emphasizing its importance in medicinal chemistry (S. Nor et al., 2013).
Selective Capture and Sensing
Additionally, the compound's role in the selective capture and sensing of cis-diol molecules has been explored. A novel covalent organic framework (COF) containing boric acid groups demonstrated unique selectivity towards 1,2-dihydroxyanthracene-9,10-dione, highlighting its application in sensing technologies. The COF's ability to selectively capture specific isomers with high adsorption capacity and its inherent fluorescence property for optical sensing represent a significant advance in materials science (Zhaosen Chang et al., 2020).
Redox Behavior Studies
The study of the redox behavior of hydroxyanthracenediones under various pH and temperature conditions has provided insights into their electrochemical properties. This research not only aids in understanding the fundamental aspects of these compounds but also paves the way for their application in electrochemical sensors and devices, demonstrating the compound's versatility beyond pharmaceutical applications (Khurshid Ahmad et al., 2015).
特性
IUPAC Name |
2,7-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTIWMXQXBQJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060352 | |
| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dihydroxyanthracene-9,10-dione | |
CAS RN |
572-93-0 | |
| Record name | 2,7-Dihydroxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dihydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-DIHYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF9PL7VW3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



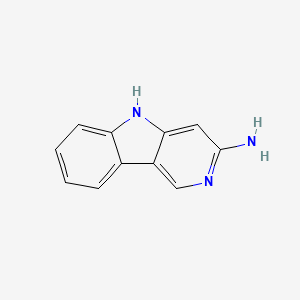
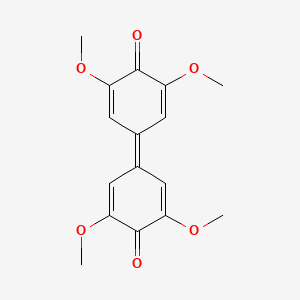
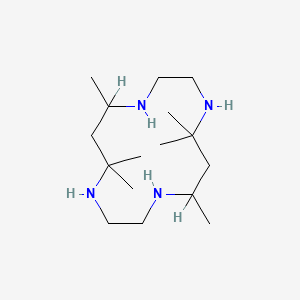
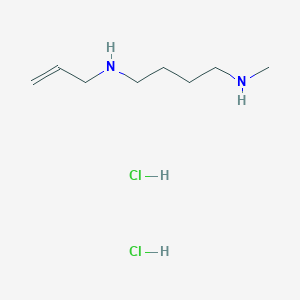
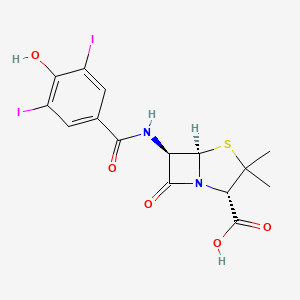
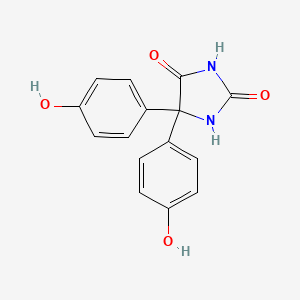
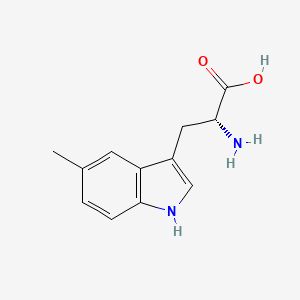
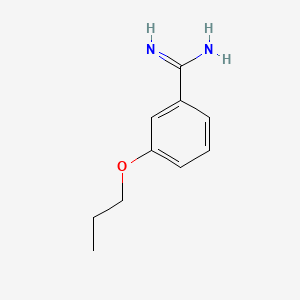
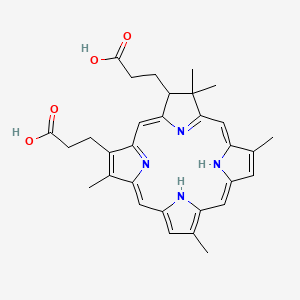
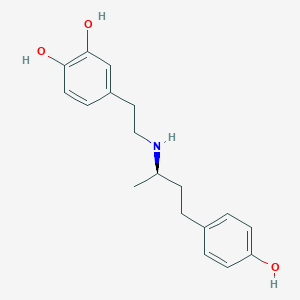
![5-[(2S,3S,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1-methyl-pyrimidine-2,4-dione](/img/structure/B1216804.png)
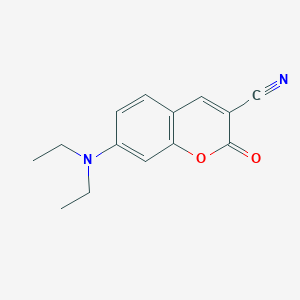
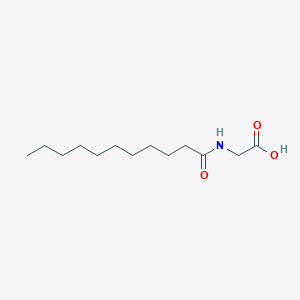
![methyl 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1216807.png)